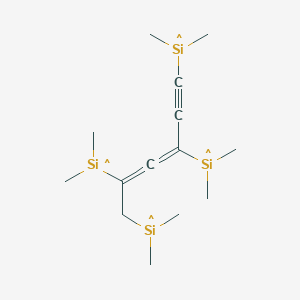
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- is a complex organosilicon compound characterized by its unique structure, which includes multiple unsaturated carbon-carbon bonds and silicon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydrosilylation of 3,4-hexadien-1-yne with a silane reagent in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum or rhodium-based catalysts are commonly used.
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 50°C to 100°C.
Solvent: Solvents such as toluene or hexane are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the unsaturated bonds to saturated ones.
Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Saturated silane compounds.
Substitution: Halogenated silane derivatives.
科学的研究の応用
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Nanotechnology: Utilized in the fabrication of nanoscale devices and materials.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical imaging.
作用機序
The mechanism of action of Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- involves its interaction with molecular targets through its unsaturated bonds and silicon atoms. The compound can form covalent bonds with various substrates, leading to the formation of stable complexes. The pathways involved include:
Covalent Bond Formation: Interaction with nucleophiles or electrophiles.
Catalytic Activity: Acts as a catalyst in certain organic reactions.
類似化合物との比較
Similar Compounds
- Silane, 1,2-butadiene-1,3,4,5-tetrayltetrakis*dimethyl-
- Silane, 2,3-pentadiene-1,4,5,6-tetrayltetrakis*dimethyl-
Uniqueness
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- is unique due to its specific arrangement of unsaturated bonds and silicon atoms, which confer distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
特性
分子式 |
C14H26Si4 |
|---|---|
分子量 |
306.70 g/mol |
InChI |
InChI=1S/C14H26Si4/c1-15(2)10-9-13(17(5)6)11-14(18(7)8)12-16(3)4/h12H2,1-8H3 |
InChIキー |
ICWQCAORBMRVCM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)CC(=C=C(C#C[Si](C)C)[Si](C)C)[Si](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)
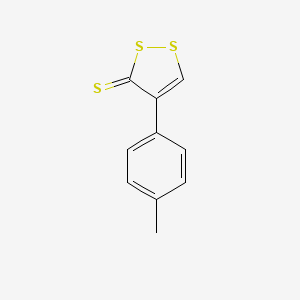
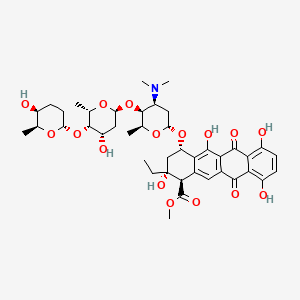
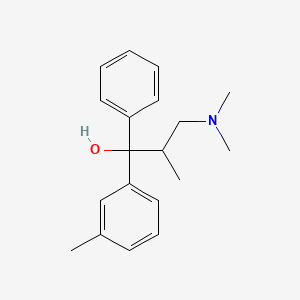
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B14159118.png)
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
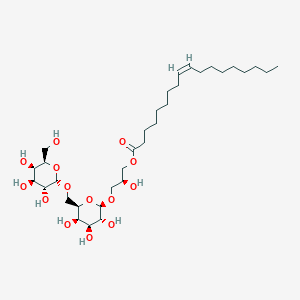
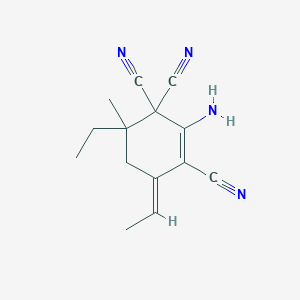
![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride](/img/structure/B14159137.png)
![Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate](/img/structure/B14159149.png)

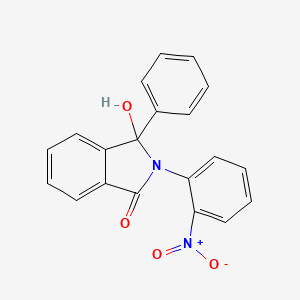

![1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159167.png)
